2-(4-methylphenoxy)-N-(1-propyltetrazol-5-yl)acetamide
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Overview
Description
2-(4-methylphenoxy)-N-(1-propyltetrazol-5-yl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group substituted with a methyl group, an acetamide moiety, and a tetrazole ring, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)-N-(1-propyltetrazol-5-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-methylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Synthesis of 4-methylphenoxyacetic acid: The 4-methylphenol is then reacted with chloroacetic acid under basic conditions to form 4-methylphenoxyacetic acid.
Formation of 1-propyltetrazole: This involves the reaction of propylamine with sodium azide and triethyl orthoformate to yield 1-propyltetrazole.
Coupling Reaction: Finally, the 4-methylphenoxyacetic acid is coupled with 1-propyltetrazole in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenoxy)-N-(1-propyltetrazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The acetamide moiety can be reduced to form amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Oxidized derivatives of the phenoxy group.
Reduction: Amines derived from the acetamide moiety.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
2-(4-methylphenoxy)-N-(1-propyltetrazol-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)-N-(1-propyltetrazol-5-yl)acetamide involves its interaction with specific molecular targets. The phenoxy group may interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(1-propyltetrazol-5-yl)acetamide: Similar structure with a chlorine substituent instead of a methyl group.
2-(4-methylphenoxy)-N-(1-methyltetrazol-5-yl)acetamide: Similar structure with a methyl group on the tetrazole ring.
Uniqueness
2-(4-methylphenoxy)-N-(1-propyltetrazol-5-yl)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methyl group on the phenoxy ring and the propyl group on the tetrazole ring can influence its reactivity and interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-(1-propyltetrazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-3-8-18-13(15-16-17-18)14-12(19)9-20-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,14,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXMPGPDLABBFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)NC(=O)COC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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